1-Chloro-8-nonen-4-one
Description
1-Chloro-8-nonen-4-one is a chlorinated aliphatic ketone featuring a nine-carbon chain with a chlorine atom at position 1 and a ketone group at position 4. Chlorinated ketones are critical intermediates in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and complex heterocycles . The presence of both electrophilic (chlorine) and nucleophilic (ketone) functional groups makes such compounds versatile in regioselective reactions, though their reactivity and stability depend on molecular architecture and substituent positioning.
Properties
Molecular Formula |
C9H15ClO |
|---|---|
Molecular Weight |
174.67 g/mol |
IUPAC Name |
1-chloronon-8-en-4-one |
InChI |
InChI=1S/C9H15ClO/c1-2-3-4-6-9(11)7-5-8-10/h2H,1,3-8H2 |
InChI Key |
QNRDQCGLMXOVDI-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCC(=O)CCCCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
1-Chloro-8-nonen-4-one shares structural similarities with 1-(1′-Chloroethyl)-9-oxabicyclo[4.3.0]nonan-8-one (8a and 8b, ). Both compounds feature a chlorine atom and a ketone group, but the latter is a bicyclic δ-halo-γ-lactone. The bicyclic structure of 8a/8b confers greater rigidity and stereochemical complexity compared to the linear chain of this compound, influencing their reactivity in ring-opening or substitution reactions .
Functional Group Reactivity
- By contrast, the chlorine in 8a/8b is part of a bicyclic lactone system, where steric hindrance may slow substitution reactions.
- Ketone Position: The ketone in this compound is at position 4, while in 8a/8b, it is at position 8 within a fused oxabicyclo system. This positional difference affects hydrogen-bonding interactions and solubility in polar solvents.
Physicochemical Properties
Key Research Findings
Reactivity Differences: Linear chlorinated ketones like this compound are more prone to elimination reactions than bicyclic analogs due to reduced steric hindrance .
Stereochemical Outcomes: Bicyclic chlorolactones (e.g., 8a/8b) exhibit enantiomeric selectivity in synthesis, a feature less pronounced in linear systems without chiral centers .
Industrial Relevance : Chlorinated ketones are prioritized in agrochemical synthesis for their balance of reactivity and stability, whereas lactones like 8a/8b are more common in pharmaceutical intermediates .
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